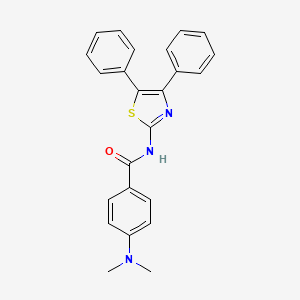![molecular formula C16H19N3O2S B2395426 (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379988-72-2](/img/structure/B2395426.png)
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, also known as MTPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTPM belongs to the class of piperidine-based compounds and has been studied for its biochemical and physiological effects on various biological systems.
作用機序
The mechanism of action of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to enhance the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, emotion, and cognition. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been shown to inhibit the activity of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory and pain-related conditions.
Biochemical and Physiological Effects:
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects on different biological systems. It has been shown to reduce the levels of inflammatory mediators, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. In addition, (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to modulate the levels of neurotransmitters, such as dopamine, serotonin, and acetylcholine, in animal models of depression and anxiety.
実験室実験の利点と制限
One of the advantages of using (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in lab experiments is its potential therapeutic applications in various biological systems. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the development of new drugs. Another advantage of using (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is its relatively low toxicity and high bioavailability. However, one of the limitations of using (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on its long-term safety and efficacy in humans.
将来の方向性
There are several future directions for the research on (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. One direction is the development of new analogs and derivatives of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone with improved solubility and bioavailability. Another direction is the investigation of the long-term safety and efficacy of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in humans. Furthermore, the potential use of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in the treatment of cancer and other diseases should be explored. Finally, the mechanism of action of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone should be further elucidated to understand its potential therapeutic applications in various biological systems.
合成法
The synthesis of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the formation of 4-methylthiophen-2-amine by reacting 4-methylthiophen-2-ol with ammonia gas. The next step involves the reaction of 4-methylthiophen-2-amine with pyrimidine-2-carboxylic acid to form 4-methylthiophen-2-yl)-[3-(pyrimidin-2-yl)amino]butanoic acid. The final step involves the conversion of the carboxylic acid group to a ketone group by reacting with thionyl chloride and then with 1-(piperidin-1-yl)methanamine. The yield of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is approximately 40%.
科学的研究の応用
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in animal models. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been studied for its potential use in the treatment of depression, anxiety, and cognitive disorders. In addition, (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-8-14(22-11-12)15(20)19-7-2-4-13(9-19)10-21-16-17-5-3-6-18-16/h3,5-6,8,11,13H,2,4,7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYOGAAOOAAPNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

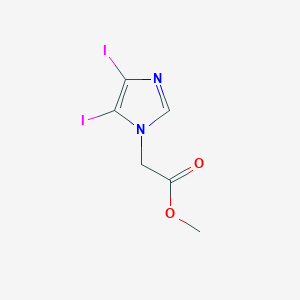
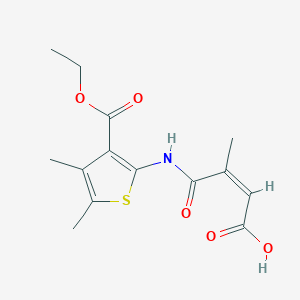
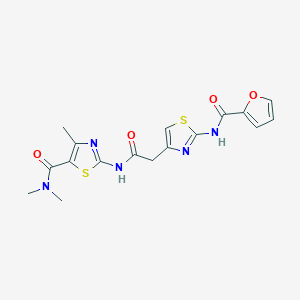
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
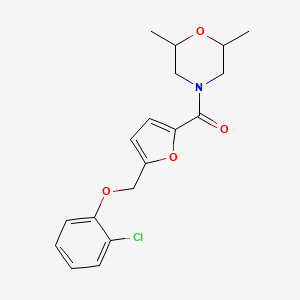
![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)
![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)


![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)
